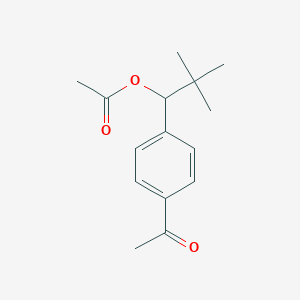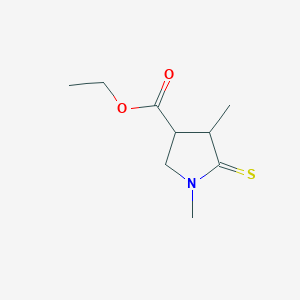![molecular formula C12H10N4O2 B14595049 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one CAS No. 60723-65-1](/img/structure/B14595049.png)
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyrans and tetrazoles. Benzopyrans are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry due to their stability and bioisosteric properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like methanol or acetonitrile, and catalysts such as copper(I) iodide to facilitate the cyclization and click reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline .
Uniqueness
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is unique due to its combined benzopyran and tetrazole structures. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties .
Propriétés
Numéro CAS |
60723-65-1 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-methyl-3-(2H-tetrazol-5-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-7-9(6-11-13-15-16-14-11)12(17)8-4-2-3-5-10(8)18-7/h2-5H,6H2,1H3,(H,13,14,15,16) |
Clé InChI |
GKLFVWOMUBCJHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2O1)CC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
